molecular formula C34H32N2O7 B12063247 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol

Cat. No.: B12063247
M. Wt: 580.6 g/mol
InChI Key: QFUUHWAGHVMBHL-UHFFFAOYSA-N
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Description

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Bis(4-methoxyphenyl)-phenylmethoxy intermediate: This step involves the reaction of 4-methoxybenzyl chloride with phenylmethanol in the presence of a base such as sodium hydroxide.

    Introduction of the oxolan-3-ol moiety: The intermediate is then reacted with an appropriate oxirane derivative under acidic conditions to form the oxolan-3-ol ring.

    Attachment of the 5-nitroindol-1-yl group: The final step involves the coupling of the oxolan-3-ol intermediate with 5-nitroindole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol: shares structural similarities with other compounds containing aromatic and heterocyclic moieties, such as:

Uniqueness

    Unique Structural Features: The combination of the oxolan-3-ol ring with the 5-nitroindol-1-yl group is unique and contributes to its distinct chemical and biological properties.

    Distinct Reactivity: The presence of multiple functional groups allows for diverse chemical modifications and applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-nitroindol-1-yl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N2O7/c1-40-28-13-8-25(9-14-28)34(24-6-4-3-5-7-24,26-10-15-29(41-2)16-11-26)42-22-32-31(37)21-33(43-32)35-19-18-23-20-27(36(38)39)12-17-30(23)35/h3-20,31-33,37H,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUUHWAGHVMBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC6=C5C=CC(=C6)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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